4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide

Analytical Chemistry Compound Management High-Throughput Screening

Choose this compound for its unique 4-Cl/6-CF₃ decoration—a substitution pattern virtually absent from published kinase SAR datasets—making it a structurally differentiated entry for PI3K, JAK, and H3 receptor screening decks. The 90% minimum purity specification allows compound management teams to budget for orthogonal prep-HPLC purification to >98% before biophysical assays (SPR, DSF, ITC), reducing experimental variability compared to off-the-shelf higher-purity analogs. With an estimated logP of 3.5–4.0, it falls within favorable CNS drug space for passive BBB penetration, suitable for neuroinflammation models where mPGES-1 or PI3Kδ are validated targets. Use this scaffold to generate novel chemotype-specific SAR data directly applicable to lead optimization without IP overlap with existing inhibitor series.

Molecular Formula C14H7ClF3N3OS
Molecular Weight 357.74
CAS No. 1354448-65-9
Cat. No. B2534000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide
CAS1354448-65-9
Molecular FormulaC14H7ClF3N3OS
Molecular Weight357.74
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C14H7ClF3N3OS/c15-9-3-1-7(2-4-9)12(22)21-13-20-11-10(23-13)5-8(6-19-11)14(16,17)18/h1-6H,(H,19,20,21,22)
InChIKeyCEAWTNZHLOBZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide Procurement Guide: Key Specifications and Scientific Baseline


4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide (CAS 1354448-65-9) is a synthetic small molecule belonging to the thiazolo[4,5-b]pyridine class, containing a 4-chlorobenzamide moiety and a 6-trifluoromethyl substituent on the fused heterocyclic core . Thiazolo[4,5-b]pyridines are recognized as privileged scaffolds in medicinal chemistry, with derivatives reported to modulate diverse targets including phosphoinositide 3-kinases (PI3Ks), c-KIT, and histamine H3 receptors, making this compound a candidate for kinase-targeted or CNS-focused screening campaigns [1]. The compound is commercially available with a minimum purity specification of 90% and a molecular weight of 357.74 g/mol .

4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide: Why Generic Substitution Poses Scientific Risk


Substitution patterns on the thiazolo[4,5-b]pyridine core exert profound, non-linear effects on biological activity and target selectivity [1]. Comparative 3D-QSAR and pharmacophoric modeling of 2,6-disubstituted thiazolo[4,5-b]pyridines as H3 receptor antagonists reveals that small changes in steric and electrostatic descriptors (e.g., S_138, E_652) result in dramatic shifts in predicted potency, meaning a simple analog lacking the 6-CF3 group or bearing a different benzamide substitution cannot be assumed equipotent [1]. Similarly, within the PI3K inhibitor space, regioisomeric thiazolo[5,4-b]pyridine vs. thiazolo[4,5-b]pyridine scaffolds show divergent kinase selectivity profiles; a potent PI3Kδ inhibitor (IC50 3.6 nM) based on the [5,4-b] isomer does not guarantee that the [4,5-b] scaffold retains comparable affinity [2]. The target compound's dual 4-chloro and 6-trifluoromethyl decoration is rarely represented in published SAR datasets, creating significant uncertainty for any attempted generic interchange without experimental confirmation [3].

4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide: Quantitative Evidence for Procurement Decisions


Commercially Specified Purity vs. Closest Unsubstituted Scaffold Comparator

The target compound is commercially supplied with a minimum purity of 90% . By comparison, the unsubstituted parent scaffold N-(thiazolo[4,5-b]pyridin-2-yl)benzamide (CAS 100856-66-4) is commonly listed by vendors at 95–98% purity . The lower, explicitly stated 90% baseline for the 4-chloro-6-CF3 derivative reflects the increased synthetic complexity and limited commercial availability; this quantifiable transparency enables users to pre-plan orthogonal purification (e.g., preparative HPLC) without over-reliance on vendor nominal claims.

Analytical Chemistry Compound Management High-Throughput Screening

Structural Differentiation from Unsubstituted and 5-Methyl Analogues via Substituent-Dependent Biological Potential

The target compound contains three distinct pharmacophoric features absent in the simplest comparator: a 4-Cl substituent on the benzamide ring, a 6-CF3 group on the pyridine ring, and a secondary amide linker . The closest commercially cataloged analog, N-(5-methylthiazolo[4,5-b]pyridin-2-yl)benzamide, differs in both position (C5 vs. C6) and type (CH3 vs. CF3) of the substituent, and lacks chlorine . 3D-QSAR studies on 2,6-disubstituted thiazolo[4,5-b]pyridines demonstrate that electrostatic fields near position 6, contributed by electron-withdrawing groups such as CF3, are critical determinants of H3 receptor antagonism (regression model r² = 0.79, q² = 0.64) [1]. The electron-withdrawing nature of CF3 versus the electron-donating methyl group is predicted to invert electrostatic potential at this pharmacophoric point, fundamentally altering receptor interaction energy.

Medicinal Chemistry Structure-Activity Relationships Kinase Screening

Class-Level Kinase Inhibitory Potential Inferred from Thiazolo[4,5-b]pyridine mPGES-1 Inhibitor

Although no direct IC50 data are available for the target compound, a structurally related thiazolo[4,5-b]pyridine derivative—2-chloro-4-[(2,2-dimethylpropanamido)methyl]-N-[3-[4-(trifluoromethyl)anilino][1,2]thiazolo[4,5-b]pyridin-7-yl]benzamide—displays an IC50 of 3 nM against microsomal prostaglandin E synthase-1 (mPGES-1) [1]. This high potency establishes that the thiazolo[4,5-b]pyridine core bearing a 4-substituted benzamide and trifluoromethyl group can achieve nanomolar enzyme inhibition. The target compound's simplified architecture (removal of the anilino spacer and dimethylpropanamido sidechain) may improve physicochemical properties (lower molecular weight: 357.7 vs. 536.0 g/mol) while potentially sacrificing potency, making it a useful minimal pharmacophore probe.

Enzymology Inflammation Drug Discovery

Physicochemical Differentiation: Predicted Lipophilicity Governs Membrane Permeability

The 6-trifluoromethyl group significantly increases predicted lipophilicity compared to the unsubstituted core scaffold. The base scaffold [1,3]thiazolo[4,5-b]pyridine has a predicted logP of approximately 1.39 (ACD/LogP) . Addition of a 4-chlorobenzamide and 6-CF3 group is estimated to increase logP by 2–3 units, placing the target compound in an optimal range (logP ~3–4) for passive membrane permeability and blood-brain barrier penetration . This contrasts with the more hydrophilic 2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine building block (predicted logP ~2.8) .

Physicochemical Profiling ADME Drug Design

Scaffold Selectivity Context: Regioisomeric and Heterocyclic Alternatives Show Divergent Kinase Profiles

A head-to-head comparison of thiazolo[4,5-b]pyridine versus thiazolo[5,4-b]pyridine scaffolds reveals non-overlapping kinase inhibition patterns. While thiazolo[5,4-b]pyridine derivatives have been optimized as potent c-KIT inhibitors capable of overcoming imatinib resistance in GIST models [1], isothiazolo[4,5-b]pyridines failed entirely as GAK inhibitors (no significant affinity detected), despite the close structural analogy [2]. The thiazolo[4,5-b]pyridine scaffold of the target compound thus occupies a distinct pharmacological space relative to its regioisomers, potentially engaging a different kinase selectivity fingerprint; this uncertainty precludes substituting [4,5-b] compounds with [5,4-b] or isothiazolo analogs without empirical selectivity profiling [3].

Kinase Selectivity Scaffold Hopping Chemical Biology

4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide: Recommended Application Scenarios for Maximum Scientific Return


Hit Expansion for Kinase-Focused Compound Libraries

The compound serves as a structurally differentiated entry for kinase-focused screening decks, complementing existing thiazolo[5,4-b]pyridine c-KIT inhibitors [1] and isothiazolo[4,5-b]pyridine GAK-inactive derivatives [2]. Its unique 4-Cl/6-CF3 substitution pattern—absent from published kinase SAR studies—can be used to probe selectivity cliffs against PI3K, JAK, and H3 receptor targets, generating novel chemotype-specific SAR data directly applicable to lead optimization programs [3].

Minimal Pharmacophore Probe for mPGES-1 Inhibitor Optimization

Based on the 3 nM mPGES-1 inhibition achieved by a bulkier thiazolo[4,5-b]pyridine congener [4], the target compound can be employed as a minimal pharmacophore fragment to dissect which structural features (amide linker, 4-Cl, 6-CF3) are essential for enzymatic potency. This SAR-by-fragmentation approach identifies the smallest active subunit, guiding subsequent optimization of ligand efficiency and ADME properties while reducing intellectual property overlap with existing inhibitor series.

CNS-Penetrant Probe Design Leveraging Elevated Predicted Lipophilicity

With an estimated logP of 3.5–4.0 (2.1–2.6 units higher than the unsubstituted scaffold) , the compound is calculated to fall within the favorable CNS drug space for passive blood-brain barrier penetration. This makes it appropriate for screening in neuroinflammation models where mPGES-1, PI3Kδ, or H3 receptors are validated therapeutic targets, provided experimental permeability (e.g., PAMPA-BBB or MDCK-MDR1) and cellular potency data are subsequently generated.

Reproducible Procurement and Purification Workflow Planning

The transparent 90% minimum purity specification allows compound management teams to budget for post-purchase orthogonal purification (e.g., reverse-phase preparative HPLC) to achieve >98% purity before use in biophysical assays (SPR, DSF, ITC). This contrasts with simpler analogs like N-(thiazolo[4,5-b]pyridin-2-yl)benzamide (>95–98% purity) ; pre-planning purification steps reduces experimental variability and avoids wasted screening resources from degraded or impure material.

Quote Request

Request a Quote for 4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.